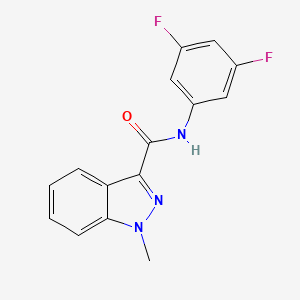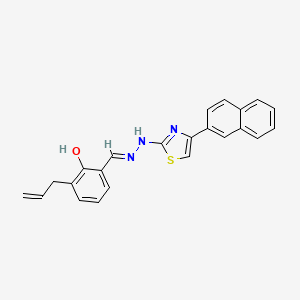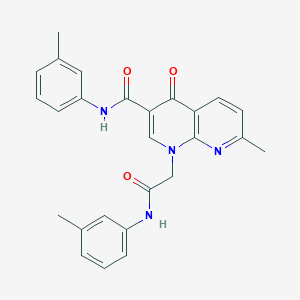
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
One significant application of compounds related to 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is in the field of antibacterial agents. A study by Egawa et al. (1984) synthesized and tested various analogues of naphthyridine carboxylic acids for their antibacterial activities. The study found certain compounds, including those related to the naphthyridine structure, showed promising antibacterial properties, indicating potential for use in antibacterial treatments (Egawa et al., 1984).
Cytotoxic Activity for Cancer Treatment
Another significant application is in cancer research, specifically as antitumor agents. Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against leukemia and lung carcinoma. This indicates the potential of naphthyridine derivatives as candidates for cancer therapy (Deady et al., 2005). Similarly, a 2003 study by Deady et al. found that naphthyridine carboxamide derivatives exhibited significant cytotoxicity, reinforcing their potential in cancer treatment (Deady et al., 2003).
Antimicrobial Activity
The antimicrobial properties of naphthyridine derivatives have been explored, as shown in a study by Khalifa et al. (2016), where several chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides exhibited antimicrobial characteristics. This highlights the potential of these compounds in combating microbial infections (Khalifa et al., 2016).
Tumor Pharmacokinetics
Research has also delved into the pharmacokinetics of naphthyridine derivatives in relation to tumor treatment. A study by Lukka et al. (2012) investigated the pharmacokinetics of a naphthyridine derivative in mice, providing insights into its distribution and potential effectiveness as an anticancer agent (Lukka et al., 2012).
Ligand Component in Metal Complexes
Naphthyridine derivatives serve as valuable ligand components in metal complexes. Zong et al. (2008) explored the synthesis of bi- and tridentate ligands containing the naphthyridine moiety, indicating their utility in promoting lower energy electronic absorption in metal complexes (Zong et al., 2008).
Propriétés
IUPAC Name |
7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-6-4-8-19(12-16)28-23(31)15-30-14-22(24(32)21-11-10-18(3)27-25(21)30)26(33)29-20-9-5-7-17(2)13-20/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDFRNOIFVLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)

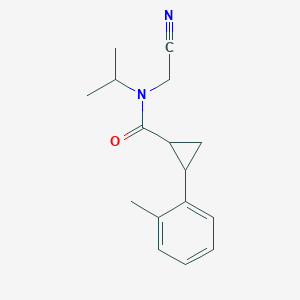
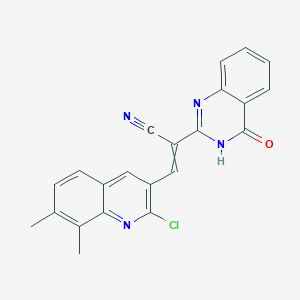
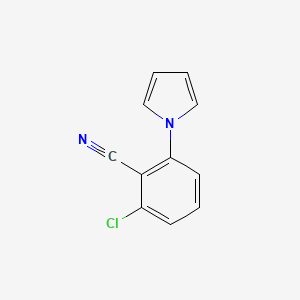
![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)
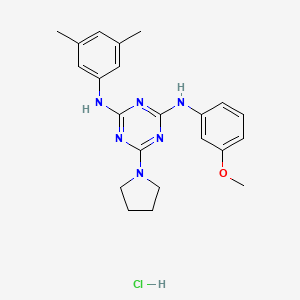
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2844955.png)
